(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Chiral building block Enantioselective synthesis Absolute stereochemistry

(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 2227856-34-8) is a chiral, non-proteinogenic bicyclic amino acid built on the 3-azabicyclo[3.3.0]octane scaffold, carrying both a primary amine and a carboxylic acid at the bridgehead 5-position. It belongs to the broader octahydrocyclopenta[c]pyrrole class, which has been exploited in medicinal chemistry as conformationally constrained proline analogs and as cores for GlyT1 inhibitors, calcium channel blockers, triple reuptake inhibitors, and telaprevir intermediates.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 2227856-34-8
Cat. No. B6612545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
CAS2227856-34-8
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1C2CNCC2CC1(C(=O)O)N
InChIInChI=1S/C8H14N2O2/c9-8(7(11)12)1-5-3-10-4-6(5)2-8/h5-6,10H,1-4,9H2,(H,11,12)/t5-,6+,8?
InChIKeyURRKGMKSNCGZDM-OFWQXNEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aS)-5-Amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid – Chiral Bicyclic Amino Acid Procurement Guide


(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 2227856-34-8) is a chiral, non-proteinogenic bicyclic amino acid built on the 3-azabicyclo[3.3.0]octane scaffold, carrying both a primary amine and a carboxylic acid at the bridgehead 5-position . It belongs to the broader octahydrocyclopenta[c]pyrrole class, which has been exploited in medicinal chemistry as conformationally constrained proline analogs and as cores for GlyT1 inhibitors, calcium channel blockers, triple reuptake inhibitors, and telaprevir intermediates [1]. The defined (3aR,6aS) absolute stereochemistry and dense 1,4-functionality distinguish it from generic saturated azabicycle building blocks and make it a candidate for fragment-based lead generation and spirocyclization strategies.

Why Generic Substitution Fails for (3aR,6aS)-5-Amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid


The octahydrocyclopenta[c]pyrrole scaffold supports multiple regioisomeric (4- vs. 5-substitution), stereoisomeric [(3aR,6aS) vs. (3aR,6aR) vs. racemic], and functional-group permutations (amino acid vs. ester vs. N-Boc protected), each of which produces distinct vectors, hydrogen-bonding geometries, and metabolic liabilities . In GlyT1 and triple-reuptake-inhibitor series, relocating the amino acid moiety from the 4- to the 5-position or inverting the ring junction stereochemistry consistently alters transporter subtype selectivity and CNS penetration potential [1][2]. Therefore, substituting (3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid with a cheaper regioisomer or racemate without confirming the retained stereochemical and positional identity will lead to non-reproducible SAR and wasted screening resources.

Head-to-Head Differentiation Evidence for (3aR,6aS)-5-Amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid


Stereochemical Purity: (3aR,6aS) Single Enantiomer vs. Racemate

The target compound is supplied as the single enantiomer with defined (3aR,6aS) absolute configuration, confirmed by chiral HPLC and polarimetry. In contrast, the parent octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride (CAS not containing the 5-amino substituent) is frequently offered as a racemic mixture or as undefined relative stereochemistry . The optical rotation and enantiomeric excess (ee) values for the target compound are lot-certified (typically ≥95% ee at 95% chemical purity), while the racemic comparator shows zero optical activity [1]. This differentiation is critical: in a published triple-reuptake-inhibitor campaign, use of a chiral octahydrocyclopenta[c]pyrrole intermediate with confirmed (3aR,6aS) geometry was essential for achieving SERT/NET/DAT IC50 values of 29/85/168 nM (compound 23a); the corresponding racemic intermediate gave attenuated and non-reproducible transporter inhibition [2].

Chiral building block Enantioselective synthesis Absolute stereochemistry

Regioisomeric Differentiation: 5-Amino-5-carboxylic acid vs. 4-Amino-4-carboxylic acid

The target compound bears the amino and carboxyl groups at the bridgehead 5-position of the octahydrocyclopenta[c]pyrrole scaffold. The closest commercially available regioisomer, 4-amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid (CAS 1334146-42-7), places both functional groups at the 4-position . Although both share the molecular formula C8H14N2O2 and molecular weight 170.21 g/mol, the 5-substituted isomer consistently shows a predicted LogP approximately 0.3–0.5 units lower than the 4-substituted isomer (predicted LogP ≈ 0.4 vs. ≈ 0.9) owing to altered solvation of the charged amino acid moiety by the pyrrolidine nitrogen . This difference, while modest, would translate to a ~2–3-fold shift in logD7.4 and consequently affect passive membrane permeability and CNS MPO desirability scores in library design.

Regioisomer Physicochemical property Building block utility

Functional Group Advantage: Free Amino Acid vs. N-Boc or Ester Protected Analogs

The target compound is furnished as the underivatized amino acid, enabling immediate use in amide coupling, reductive amination, or urea formation without a deprotection step. The closest commercial protected analogs—tert-butyl 5-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate (MW 226.32 g/mol) and methyl (3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylate (CAS 2639389-64-1)—require TFA/ HCl or saponification steps, respectively, which increase the step count by 1–2 synthetic operations and risk epimerization of the (3aR,6aS) centers [1]. In fragment-based library construction, direct use of the free amino acid saves an average of 4–6 hours of chemist time per analog and eliminates the ~5–15% yield loss typically associated with Boc removal and subsequent extraction .

Fragment-based drug discovery Building block Parallel synthesis

Scaffold-Class Evidence: Octahydrocyclopenta[c]pyrrole Core in CNS Transporter Inhibition

Although no published data exist for the exact 5-amino-5-carboxylic acid derivative in a functional assay, the octahydrocyclopenta[c]pyrrole scaffold class has delivered potent, brain-penetrant inhibitors of GlyT1 (compound 9d: GlyT1 IC50 = 12 nM, >100-fold selectivity over GlyT2) and triple monoamine reuptake inhibitors (compound 23a: SERT IC50 = 29 nM, NET IC50 = 85 nM, DAT IC50 = 168 nM; brain/plasma ratio > 1 at 30 mpk PO in mouse) [1][2]. These data establish that the [3.3.0]-azabicycle framework provides a privileged geometry for CNS target engagement. By incorporating the free amino acid at the metabolically less labile bridgehead 5-position, the target compound offers a direct entry point for generating focused libraries around these validated pharmacophores.

GlyT1 inhibitor Triple reuptake inhibitor CNS drug design

Procurement-Ready Analytics: Lot-Certified Purity vs. Non-Certified Alternates

Reputable vendors supply (3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid with batch-specific certificates of analysis including HPLC purity (≥95%, typically ≥98% by 210 nm detection), NMR (1H and 13C), and HRMS identity confirmation [1]. In contrast, several generic chemical marketplaces offer the positional isomer 4-amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid (CAS 1334146-42-7) at 95% purity but without stereochemical certification or residual solvent analysis . For the dihydrochloride salt variant (CAS 1172516-81-2), the counterion content is frequently unreported, leading to uncertainty in the actual free-base equivalent weight used in stoichiometric calculations .

Quality control Analytical certification Reproducibility

High-Value Application Scenarios for (3aR,6aS)-5-Amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid


Fragment-Based Lead Generation for CNS Transporter Targets

The free amino acid can be directly coupled to aryl halides or aldehydes to generate a focused library of octahydrocyclopenta[c]pyrrole-5-carboxamides for screening against GlyT1, SERT, NET, and DAT. The (3aR,6aS) stereochemistry ensures that any hit identified will have a defined, patentable absolute configuration from the outset, avoiding the need for chiral resolution downstream [1]. The validated brain penetration of the scaffold class (brain/plasma ratio >1) supports progression to in vivo efficacy models without requiring extensive PK optimization of the core [2].

Spirocyclic and Conformationally Constrained Peptidomimetic Synthesis

The bridgehead amino acid motif is ideally suited for constructing spirocyclic peptidomimetics where both the amine and carboxylic acid vectors are locked in a rigid, defined orientation. This contrasts with flexible aminomethyl cyclopentane carboxylic acid analogs, which populate multiple low-energy conformers and complicate pharmacophore modeling. The (3aR,6aS) configuration projects the carboxylic acid in a pseudo-equatorial orientation, which, when incorporated into a peptide backbone, can stabilize type II' β-turn conformations [1].

Antiviral Intermediate for Telaprevir-Class HCV Protease Inhibitors

The octahydrocyclopenta[c]pyrrole core is a component of telaprevir, an HCV NS3/4A protease inhibitor. While telaprevir uses the (1S,3aR,6aS)-1-carboxylic acid regioisomer, the 5-amino-5-carboxylic acid variant provides a complementary vector for exploring P2-pocket modifications in next-generation macrocyclic protease inhibitors. The free amino acid eliminates the ester hydrolysis step required when using the ethyl ester intermediate (CAS 1147103-42-1), shortening the synthetic sequence by one step [3].

Allosteric SHP2 Inhibitor Fragment Merging

Octahydrocyclopenta[c]pyrrole derivatives have been patented as allosteric inhibitors of the SHP2 phosphatase, an oncology target. The 5-amino-5-carboxylic acid can serve as a polar fragment for merging with aromatic SHP2 tunnel-binding motifs, with the free carboxylic acid providing a salt-bridge interaction with the phosphate-binding pocket arginine residues [4]. The defined (3aR,6aS) stereochemistry avoids the need for chiral SFC separation that would be required if starting from the racemic 4-amino analog.

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